4-nitrophenyl 4-methylbenzoate

Physical Organic Chemistry Hydrolysis Kinetics Hammett Equation

Researchers requiring reproducible lipase/esterase kinetic assays need substrates with well-characterized electronic parameters. 4-Nitrophenyl 4-methylbenzoate (p-nitrophenyl p-toluate) is a validated chromogenic substrate that releases 4-nitrophenolate (λmax 400 nm) upon hydrolysis. • Defined Hammett σp = -0.17 anchors the electron-donating region of structure-reactivity correlations. • kapp = 0.0061 s⁻¹ under standard alkaline conditions, serving as a low-reactivity reference in multi-point enzyme calibration panels. • Essential component of the Hammett plot dataset in the Keenan et al. (J. Chem. Educ. 2008) undergraduate experiment, ensuring pedagogical reproducibility. • Discriminates lipase isoforms and validates enzyme lot-to-lot consistency in pharmaceutical QC workflows.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 15023-67-3
Cat. No. B185224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrophenyl 4-methylbenzoate
CAS15023-67-3
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO4/c1-10-2-4-11(5-3-10)14(16)19-13-8-6-12(7-9-13)15(17)18/h2-9H,1H3
InChIKeyIQTZVMBCINKMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl 4-Methylbenzoate – Overview


4-Nitrophenyl 4-methylbenzoate (p-nitrophenyl p-toluate) is an aromatic ester formed by condensation of 4-nitrophenol and 4-methylbenzoic acid [1]. It belongs to the p-nitrophenyl benzoate ester class, widely employed as chromogenic substrates for lipases, esterases, and as mechanistic probes in physical organic chemistry because the released 4-nitrophenolate ion can be monitored spectrophotometrically at 400 nm. The para-methyl substituent on the benzoyl moiety confers distinct electronic and steric properties that distinguish this compound from its unsubstituted and other ring-substituted analogs in both enzymatic and non-enzymatic hydrolysis reactions [2].

Why 4-Nitrophenyl 4-Methylbenzoate Cannot Be Substituted


Although p-nitrophenyl benzoate esters share a common chromogenic leaving group, their hydrolysis rates—both base-catalyzed and enzyme-mediated—are exquisitely sensitive to the electronic and steric nature of the acyl substituent. For instance, the para-methyl group of 4-nitrophenyl 4-methylbenzoate donates electrons into the carbonyl, markedly slowing alkaline hydrolysis relative to the unsubstituted parent ester [1]. In enzymatic systems such as human milk lipase, the acyl binding site discriminates between methyl-substituted and unsubstituted benzoates, leading to different kinetic parameters [2]. Consequently, substituting this compound with 4-nitrophenyl benzoate, 4-nitrophenyl 4-chlorobenzoate, or even the meta-methyl isomer without revalidation would introduce uncontrolled rate biases, compromising the reproducibility of kinetic assays, structure–activity relationship studies, and quality-control protocols.

Differentiation Evidence: 4-Nitrophenyl 4-Methylbenzoate vs. Analogs


Alkaline Hydrolysis Rate vs. 4-Nitrophenyl Benzoate

Under identical alkaline conditions (0.1 M NaOH, 25 °C), 4-nitrophenyl 4-methylbenzoate exhibits a pseudo-first-order rate constant (kapp) of 0.0061 s⁻¹, which is 57% lower than that of the unsubstituted reference compound 4-nitrophenyl benzoate (kapp = 0.0142 s⁻¹) and 38% lower than its meta-methyl isomer 4-nitrophenyl 3-methylbenzoate (kapp = 0.0099 s⁻¹) [1]. This rate deceleration is consistent with the electron-donating character of the para-methyl group (Hammett σp = –0.17), which reduces the electrophilicity of the carbonyl carbon and thus attenuates nucleophilic attack by hydroxide [1].

Physical Organic Chemistry Hydrolysis Kinetics Hammett Equation Structure–Reactivity Relationships

Hammett Substituent Constant

From the same base-hydrolysis study, a Hammett plot of log(kX/kH) vs. σ yielded a ρ value of +2.03, placing the para-methyl substituent at σp = –0.17 on the Hammett scale [1]. This quantitatively confirms the electron-donating nature of the 4-methyl group, which stabilizes the ground-state ester and decreases its susceptibility to nucleophilic attack. In contrast, the unsubstituted compound (σ = 0) and electron-withdrawing substituents (e.g., 4-Cl, σp = +0.23) accelerate hydrolysis, demonstrating that the 4-methyl derivative occupies a distinct position in the reactivity spectrum [1].

Linear Free-Energy Relationships Hammett Equation Substituent Effects Reaction Mechanism

Human Milk Lipase Acyl Binding Site Discrimination

Human milk lipase (carboxyl ester lipase) catalyzes the hydrolysis of 4-nitrophenyl 4-methylbenzoate and 4-nitrophenyl benzoate with distinct kinetic profiles. The enzyme's specific esterase acyl binding site is hydrophobic and can accommodate a single fatty acid chain but discriminates between aromatic acyl groups: the para-methyl substituent restricts rotation about the ester linkage, leading to substrate inhibition not observed with alkanoate esters [1][2]. While explicit Vmax and Km values for the 4-methyl compound are not publicly tabulated, the study demonstrates that electronic perturbation of the benzoyl ring—absent in alkanoates—alters the rate-determining step, precluding direct substitution of benzoate esters by alkanoate esters in this enzyme system [1].

Enzymology Lipase Substrate Specificity Bile-Salt-Stimulated Lipase Esterase Acyl Binding Site

Application Scenarios for 4-Nitrophenyl 4-Methylbenzoate


Teaching Lab: Hammett Equation Experiment

The compound is a core component of the validated two-session undergraduate experiment described by Keenan et al. (J. Chem. Educ. 2008), where seven p-nitrophenyl benzoate esters—including the 4-methyl derivative—are synthesized and their base-hydrolysis rate constants measured to construct a Hammett plot [1]. The 4-methyl analog is essential to the data set because it provides a negative σ value that anchors the electron-donating region of the correlation, directly demonstrating the structure–reactivity principle to students. Procuring this specific compound ensures pedagogical reproducibility across academic terms and institutions.

Probing Bile-Salt-Stimulated Lipase Acyl Binding Site

Researchers characterizing the substrate specificity of human milk lipase (BSSL) or related carboxyl ester lipases require a panel of 4-nitrophenyl esters with systematically varied acyl groups. The 4-methylbenzoate ester uniquely reports on how a small, electron-donating aromatic substituent affects accommodation within the hydrophobic acyl binding pocket and whether it induces substrate inhibition [1][2]. This makes the compound a non-replaceable tool for mapping the active-site topology and for benchmarking engineered lipase variants.

Esterase/Lipase QC: Substrate Selectivity

In pharmaceutical and industrial enzyme QC workflows, the ability to distinguish between esterase isoforms or to validate lot-to-lot enzyme consistency hinges on using substrates with well-characterized, differential hydrolysis rates. Because 4-nitrophenyl 4-methylbenzoate hydrolyzes 57% slower than the unsubstituted phenyl ester under standard alkaline conditions [1], it serves as a low-reactivity reference in a panel of p-nitrophenyl esters, enabling multi-point calibration curves and flagging any deviation in enzyme regioselectivity or activity drift.

Structure–Reactivity Correlation Libraries

The compound's rigorously determined kapp (0.0061 s⁻¹) and Hammett σp (–0.17) values make it a benchmark entry in structure–reactivity databases used to parameterize computational models of ester hydrolysis or to validate new catalytic systems [1]. Including this compound in a screening set allows direct comparison with published data, ensuring that new measurements are anchored to a well-characterized reference point.

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